Caftaric Acid

Description

This compound has been reported in Vitis longii, Hydrastis canadensis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

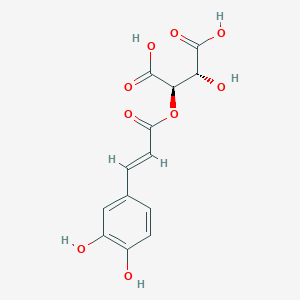

phenolic compound from grape; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGKAHCIOQPKFW-JTNORFRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036866 | |

| Record name | Caftaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

618.2 °C at 760 mmHg | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67879-58-7 | |

| Record name | Caftaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67879-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caftaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caftaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-, (2R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCV7W3174L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Caftaric Acid Biosynthesis Pathway in Vitis vinifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caftaric acid, a prominent hydroxycinnamic acid ester found in grapes (Vitis vinifera), is a significant contributor to the phenolic composition of wine and grape-derived products.[1] As an ester of caffeic acid and tartaric acid, it possesses notable antioxidant properties and plays a crucial role in the plant's defense mechanisms.[1] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Vitis vinifera, detailing the enzymatic steps, summarizing key quantitative data, outlining experimental protocols, and illustrating the regulatory signaling cascades. This document is intended to serve as a valuable resource for researchers in viticulture, plant biochemistry, and natural product-based drug discovery.

The Core Biosynthesis Pathway

This compound is synthesized through the general phenylpropanoid pathway, a central route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce activated hydroxycinnamic acids, which then serve as precursors for various phenolic compounds, including this compound.

The biosynthesis of this compound from L-phenylalanine can be delineated into the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, which is the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[2]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to yield p-coumaric acid.[3]

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, an essential intermediate for downstream pathways.[4]

-

p-Coumarate 3-Hydroxylase (C3H): C3H introduces a second hydroxyl group to p-coumaric acid (or its CoA ester) at the C3 position, converting it to caffeic acid (or caffeoyl-CoA).[5]

-

Esterification Step: The final step involves the esterification of caffeic acid (or its activated form, caffeoyl-CoA) with tartaric acid. The specific enzyme catalyzing this reaction in Vitis vinifera, likely a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase, has not yet been definitively identified in the scientific literature.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway in Vitis vinifera. It is important to note that for some enzymes, data from other plant species are provided for reference due to the limited availability of specific data for grapevine.

| Enzyme | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Source Organism | Citation |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 0.021 mM | 4.13 mM/min | 7.0 | 40 | Vitis vinifera (seeds) | [2] |

| Cinnamate-4-Hydroxylase (C4H) | trans-Cinnamic acid | 2.74 ± 0.18 µM | 56.38 ± 0.73 nmoles/min/mg | - | - | Glycine max (Soybean) | [6] |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric acid | - | - | - | - | Vitis vinifera (cell culture) | [4] |

| Ferulic acid | - | - | - | - | Vitis vinifera (cell culture) | [4] | |

| Caffeic acid | - | - | - | - | Vitis vinifera (cell culture) | [4] | |

| p-Coumarate 3-Hydroxylase (C3H) | p-Coumaric acid | 0.5 mM | - | - | - | Vitis vinifera (grape skins) | [5] |

Note: The activity of 4-Coumarate-CoA Ligase (4CL) in Vitis vinifera cell suspension cultures was highest for p-coumaric acid (100%), followed by ferulic acid (81.3%) and caffeic acid (60.4%).[4] No activity was detected with sinapic and cinnamic acids.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Extraction and Activity Assay

-

Enzyme Extraction:

-

Homogenize one gram of fresh plant tissue (e.g., grape seeds) in 3 ml of ice-cold 0.1 M sodium borate (B1201080) buffer (pH 7.0) containing 1.4 mM 2-mercaptoethanol (B42355) and 0.1 g of insoluble polyvinylpyrrolidone (B124986) (PVPP).[7]

-

Filter the homogenate through cheesecloth and centrifuge at 16,000 x g for 15 minutes at 4°C.[7]

-

The resulting supernatant is used as the crude enzyme extract.[7]

-

-

Enzyme Activity Assay:

-

The PAL activity is determined by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid.[7]

-

Prepare a reaction mixture containing the enzyme extract and L-phenylalanine in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 8.8).

-

Incubate the reaction mixture at the optimal temperature (40°C for V. vinifera PAL).[2]

-

Monitor the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

-

One unit of PAL activity is defined as the amount of enzyme that produces one µmol of trans-cinnamic acid per minute under the assay conditions.

-

p-Coumarate 3-Hydroxylase (C3H) Activity Assay

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., grape skins) in a suitable extraction buffer. A modified protocol involves grinding in liquid N2 and homogenizing in 50 mM sodium phosphate (B84403) buffer (pH 6.0) with polyvinylpolypyrrolidone (PVPP).[5]

-

Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Activity Assay:

-

The C3H activity is assayed by measuring the conversion of p-coumaric acid to caffeic acid.[5]

-

The reaction mixture typically contains the crude enzyme extract, p-coumaric acid as the substrate, and necessary cofactors such as a reducing agent (e.g., ascorbate) and molecular oxygen.[5]

-

Incubate the reaction at an appropriate temperature.

-

Terminate the reaction and analyze the formation of caffeic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Extract phenolic compounds from grape tissues (e.g., skins, pulp) using a suitable solvent, typically a mixture of methanol, water, and an acid (e.g., formic acid) to improve extraction efficiency and stability.

-

Filter the extract through a 0.45 µm filter before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths, typically around 320-330 nm for this compound.

-

Quantification: this compound is quantified by comparing the peak area of the sample with that of a standard of known concentration.

-

The following diagram illustrates a general workflow for enzyme extraction and activity assays.

References

- 1. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Cinnamate 4-HYDROXYLASE1 from Safflower Promotes Flavonoids Accumulation and Stimulates Antioxidant Defense System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of phenolic compounds inVitis vinifera cell suspension cultures: Study on hydroxycinnamoyl CoA:ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exogenous phenylalanine application effects on phytochemicals, antioxidant activity, HPLC profiling, and PAL and CHS genes expression in table grapes (Vitis vinifera cv. ‘Qzl Ouzum’) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of Caftaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caftaric acid, a prominent phenolic compound found abundantly in grapes and various other plants, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As an ester of caffeic acid and tartaric acid, its structural determination is fundamental to understanding its biochemical behavior and potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of this compound, presenting detailed experimental protocols and spectroscopic data analysis.

Isolation and Purification of this compound

The initial and critical step in the structural elucidation of any natural product is its isolation in a pure form. This compound is predominantly extracted from plant sources such as unripe grapes (Vitis vinifera) and the medicinal plant Echinacea purpurea.

Experimental Protocol: Isolation from Unripe Grape Juice

A "green" and efficient method for isolating this compound utilizes unripe grape juice, also known as verjuice. This method avoids harsh organic solvents and extensive extraction steps.

Materials and Equipment:

-

Unripe grapes

-

Grape press

-

Filtration apparatus (e.g., cheesecloth, membrane filters)

-

Fast Protein Liquid Chromatography (FPLC) system or High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Deionized water

-

Methanol (B129727) or Ethanol

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

Procedure:

-

Juice Extraction: Fresh, unripe grapes are thoroughly washed and pressed to extract the juice.

-

Filtration: The crude juice is filtered through cheesecloth and subsequently through membrane filters (e.g., 0.45 µm) to remove particulate matter.

-

Chromatographic Separation: The filtered verjuice is directly loaded onto a reversed-phase C18 column equilibrated with a suitable aqueous solvent (e.g., water with 0.1% TFA).

-

Elution: A gradient of increasing organic solvent (methanol or ethanol) in the aqueous mobile phase is used to elute the bound compounds. This compound typically elutes as a major peak.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

-

Solvent Evaporation: The fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.

Spectroscopic Analysis for Structure Elucidation

Once isolated, the structure of this compound is determined using a combination of spectroscopic techniques, primarily Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides preliminary information about the presence of chromophores in the molecule. The phenolic nature of this compound, specifically the caffeoyl moiety, gives rise to characteristic UV absorption.

Experimental Protocol:

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Solvent: Methanol or a mixture of methanol and water.

-

Procedure: A dilute solution of purified this compound is prepared in the chosen solvent. The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm.

Data Presentation:

| Spectroscopic Parameter | Value(s) | Reference |

| λmax | 220, 248, 333 nm | [1] |

| λmax | ~325 nm | [2] |

The absorption maximum around 325-333 nm is characteristic of the cinnamoyl chromophore present in the caffeic acid portion of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern, which aids in identifying its constituent parts. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode (ESI-) is commonly used as it readily deprotonates the acidic functional groups of this compound.

-

Procedure: A solution of the purified compound is infused into the ESI source. The mass spectrum is acquired over a suitable m/z range. For fragmentation studies (MS/MS), the deprotonated molecule ([M-H]⁻) is selected as the precursor ion and subjected to collision-induced dissociation (CID).

Data Presentation:

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Inferred Information |

| Molecular Formula | C13H12O9 | - |

| Molecular Weight | 312.23 g/mol | - |

| Ionization Mode | ESI- | Negative Ion Mode |

| [M-H]⁻ (m/z) | 311.0394 | Deprotonated molecule |

Table 2: MS/MS Fragmentation Data of this compound ([M-H]⁻ at m/z 311.0394)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 311.0394 | 179.0344 | C6H6O5 (Tartaric acid moiety - H2O) | Caffeic acid - H |

| 311.0394 | 163.0395 | C6H6O6 (Tartaric acid moiety) | Caffeoyl moiety |

| 311.0394 | 135.0446 | C7H6O6 (Tartaric acid + CO2) | Decarboxylated caffeoyl moiety |

| 179.0344 | 135.0446 | CO2 | Decarboxylated caffeic acid |

The fragmentation pattern clearly indicates the presence of a caffeic acid moiety (fragments at m/z 179, 163, and 135) and a tartaric acid moiety, confirming the identity of this compound as an ester of these two components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR, along with 2D NMR experiments (such as COSY, HSQC, and HMBC), are employed for the unambiguous assignment of all proton and carbon signals.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Procedure: A small amount of the purified this compound is dissolved in the deuterated solvent. ¹H, ¹³C, and 2D NMR spectra are acquired.

Data Presentation:

Due to the limited availability of complete, experimentally assigned NMR data for this compound in the public domain, the following tables present a combination of data for the constituent parts and predicted values to illustrate the expected spectral features.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.05 | d | 2.0 |

| H-5' | 6.78 | d | 8.2 |

| H-6' | 6.95 | dd | 8.2, 2.0 |

| H-7' (α) | 6.25 | d | 15.9 |

| H-8' (β) | 7.58 | d | 15.9 |

| H-2 | 5.40 | d | 2.5 |

| H-3 | 4.50 | d | 2.5 |

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1' | 127.5 |

| C-2' | 115.2 |

| C-3' | 146.8 |

| C-4' | 149.5 |

| C-5' | 116.4 |

| C-6' | 123.0 |

| C-7' (α) | 115.0 |

| C-8' (β) | 147.5 |

| C-9' (C=O) | 168.5 |

| C-1 (COOH) | 172.0 |

| C-2 | 74.0 |

| C-3 | 75.5 |

| C-4 (COOH) | 173.5 |

The large coupling constant (around 16 Hz) for the vinyl protons (H-7' and H-8') is characteristic of a trans configuration of the double bond in the caffeoyl moiety. 2D NMR experiments would be used to confirm the connectivity between the caffeoyl and tartaryl moieties through the ester linkage.

Mandatory Visualizations

References

A Technical Guide to the Natural Distribution of Caftaric Acid in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural distribution, biosynthesis, and analytical methodologies for caftaric acid, a significant phenolic compound found in a variety of medicinal plants. Its notable antioxidant and anti-inflammatory properties make it a compound of high interest for pharmaceutical and nutraceutical applications.

Natural Distribution and Quantitative Data

This compound (trans-caffeoyltartaric acid) is an ester of caffeic acid and tartaric acid.[1] It is widely distributed in the plant kingdom and is particularly abundant in certain medicinal herbs and fruits.[1][2] Its concentration can vary significantly based on the plant species, the part of the plant, developmental stage, and environmental conditions.[2][3] The following table summarizes the quantitative data on this compound content in several medicinal plants, providing a comparative reference for researchers.

| Plant Species (Scientific Name) | Plant Part Analyzed | This compound Content | Reference |

| Echinacea purpurea | Leaves (dry weight) | 2673.31 mg / 100g | [4] |

| Echinacea purpurea | Aerial Parts (vegetative/flowering phase) | 0.9% | [3] |

| Echinacea purpurea | Roots (vegetative/seeding phase) | 0.5% | [3] |

| Taraxacum officinale (Dandelion) | Water-ethanolic extract | 11.97 mg CQA eq. / g | [5] |

| Taraxacum officinale (Dandelion) | Water extract | 0.39 mg CQA eq. / g | [5] |

| Vitis vinifera cv. Pinot Noir (unripe) | Verjuice (Juice) | 412.10 ± 12.28 mg / L | [2] |

| Vitis vinifera cv. Glera (unripe) | Verjuice (Juice) | 298.86 ± 7.55 mg / L | [2] |

| Cichorium spinosum / C. intybus | Aqueous decoctions | Major constituent | [4][6] |

| Ficus carica L. (Fig) | Not specified | Major phenolic compound | [4] |

| Solanum indicum | Fruit extract | Present | [4] |

Biosynthesis of this compound

This compound is formed in plants through the convergence of two distinct metabolic pathways: the shikimic acid pathway, which produces caffeic acid, and the L-ascorbic acid (Vitamin C) catabolism pathway, which produces tartaric acid.[7][8] Caffeic acid and tartaric acid are then condensed via an esterification reaction to form this compound.[1][7]

Caption: Biosynthesis pathway of this compound.

Experimental Protocols for Quantification

Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

A. Sample Preparation (General Protocol)

-

Drying and Grinding : Plant material (e.g., leaves, roots) is dried to a constant weight and ground into a fine powder to ensure homogeneity and increase extraction efficiency.

-

Extraction : A known mass of the powdered plant material is extracted with a suitable solvent. A 50% water-ethanolic mixture is often effective for extracting caffeic acid derivatives.[5] Sonication or maceration can be used to enhance the extraction process.

-

Filtration and Purification : The resulting extract is filtered to remove solid plant debris. For cleaner samples, Solid Phase Extraction (SPE) may be employed.

-

Final Preparation : The solvent is often evaporated, and the residue is redissolved in a precise volume of the initial mobile phase for HPLC analysis.

B. High-Performance Liquid Chromatography (HPLC)

-

System : A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is used.[9]

-

Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for separation.[9][10]

-

Mobile Phase : A gradient elution is commonly used, involving two solvents.[9]

-

Elution Program : A typical gradient might run from 5% B to 25% B over 20 minutes, followed by a wash with 100% B and re-equilibration.[5]

-

Flow Rate : A flow rate of 1.0 to 1.5 mL/min is common.[5][9]

-

Detection : Detection is typically performed at 320 nm, where hydroxycinnamic acids show strong absorbance.[5]

-

Quantification : A calibration curve is generated using certified this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.[9]

Caption: Experimental workflow for this compound analysis.

Pharmacological Relevance and Therapeutic Potential

This compound is recognized for a range of pharmacological activities, primarily stemming from its potent antioxidant and anti-inflammatory effects.[4][6][11] These bioactivities form the basis of its therapeutic potential in drug development and as a key component in medicinal plant efficacy.

-

Antioxidant Activity : this compound effectively scavenges free radicals, which is linked to the prevention of oxidative stress-related diseases.[11][12]

-

Anti-inflammatory Effects : It can modulate inflammatory pathways, for instance by reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[11]

-

Other Potential Effects : Studies suggest this compound may also possess hepatoprotective, anti-diabetic, and neuroprotective properties.[4][6]

The presence of this compound in medicinal plants contributes significantly to their overall therapeutic profile.

Caption: this compound's role from source to application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. l-Tartaric acid synthesis from vitamin C in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A universal HPLC method for the determination of phenolic acids in compound herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Ameliorates Oxidative Stress, Inflammation, and Bladder Overactivity in Rats Having Interstitial Cystitis: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Physiological Role of Caftaric Acid in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved intricate mechanisms to perceive and respond to a multitude of environmental stressors, both biotic and abiotic. A key component of this defense arsenal (B13267) is the production of a diverse array of secondary metabolites, among which phenolic compounds play a pivotal role. Caftaric acid, an ester of caffeic acid and tartaric acid, is a prominent hydroxycinnamic acid found in numerous plant species, particularly abundant in grapes (Vitis vinifera). While the broader roles of caffeic acid in stress mitigation are well-documented, this guide focuses specifically on the physiological functions of this compound, providing an in-depth analysis of its biosynthesis, mode of action, and quantification in the context of plant stress responses. This technical document is intended to serve as a comprehensive resource for researchers in plant science and professionals in drug development seeking to understand and harness the protective properties of this important phytochemical.

Biosynthesis of this compound Under Stress

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide range of phenolic compounds in plants. The biosynthesis is initiated from the amino acid phenylalanine.

Under stressful conditions such as high light intensity, UV radiation, drought, salinity, and pathogen attack, the activity of key enzymes in the phenylpropanoid pathway is often upregulated, leading to an increased production of caffeic acid and its derivatives, including this compound.[1][2][3] The final step in this compound formation involves the esterification of caffeic acid with tartaric acid.

Physiological Roles of this compound in Stress Response

This compound contributes to plant stress tolerance through several interconnected mechanisms, primarily centered around its potent antioxidant properties and its role as a structural component of the cell wall.

Antioxidant Activity and ROS Scavenging

One of the most well-established roles of this compound is its ability to act as a powerful antioxidant.[4][5] Abiotic and biotic stresses lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), which can cause significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[6][7]

This compound can directly scavenge these ROS, thereby mitigating oxidative stress.[4] Furthermore, it can indirectly enhance the plant's antioxidant capacity by inducing the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase.[4]

Lignification and Cell Wall Reinforcement

Caffeic acid, the precursor of this compound, is a key monomer in the biosynthesis of lignin (B12514952).[6] Lignin is a complex polymer that provides structural integrity to the plant cell wall. In response to pathogen attack and mechanical wounding, plants often increase lignin deposition at the site of infection or injury. This lignification process creates a physical barrier that impedes pathogen invasion and reinforces the cell wall structure.[6] The accumulation of this compound under stress suggests its role in providing a pool of caffeic acid for this crucial defense mechanism.

Signaling Pathways

While specific signaling pathways uniquely modulated by this compound are still under investigation, it is known that caffeic acid and its derivatives can act as signaling molecules.[6] For instance, caffeic acid is suggested to activate the Nrf2 signaling pathway, which is involved in the transcriptional regulation of antioxidant and detoxification genes.[6][7] Given that this compound is a major derivative, it is plausible that it participates in similar signaling cascades, leading to the activation of downstream defense responses. Further research is needed to elucidate the specific protein targets and downstream components of this compound-mediated signaling in plants.

Quantitative Data on this compound Accumulation Under Stress

The concentration of this compound in plant tissues is highly variable and depends on the plant species, developmental stage, and the nature and intensity of the stress. The following tables summarize some of the available quantitative data.

Table 1: this compound Concentration in Different Plant Species Under Abiotic Stress

| Plant Species | Tissue | Stress Condition | This compound Concentration | Reference(s) |

| Vitis vinifera (Grape) | Leaves | UV-B Radiation | Significant increase | [8] |

| Vitis vinifera (Grape) | Berries | Drought | Increased levels | [7] |

| Sonchus arvensis | Leaves | 50 mM NaCl | Significantly elevated | [9] |

| Italian Tomato Cultivars | Peel | Drought Stress | Higher values in stressed plants of certain cultivars | [10] |

Table 2: this compound Concentration in Different Plant Species Under Biotic Stress

| Plant Species | Tissue | Stress Condition | This compound Concentration | Reference(s) |

| Nicotiana tabacum (Tobacco) | Root Exudate | Ralstonia solanacearum infection | 1.95 µg/mL (as caffeic acid) | [11] |

| Vitis vinifera (Grape) | Leaves | Fungal Pathogens | Increased accumulation | [8] |

Experimental Protocols

Extraction of this compound from Plant Tissues

a) Solid-Phase Extraction (SPE)

This method is suitable for cleaning up and concentrating this compound from complex plant extracts.[1]

-

Sample Preparation:

-

Grind dried plant material (e.g., leaves) into a fine powder.

-

Extract the powder with 80% methanol (B129727) in water, acidified with 0.1% formic acid.

-

Vortex and sonicate the mixture.

-

Centrifuge and filter the supernatant.

-

-

SPE Cartridge Conditioning:

-

Use a C18 SPE cartridge.

-

Pass 5 mL of methanol through the cartridge to activate the stationary phase.

-

Equilibrate the cartridge with 5 mL of acidified deionized water (pH 2-3).

-

-

Sample Loading:

-

Load the filtered plant extract onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 5 mL of acidified deionized water to remove polar impurities.

-

-

Elution:

-

Elute this compound with an appropriate volume of methanol.

-

b) General Solvent Extraction for HPLC/UPLC Analysis

-

Homogenize fresh or freeze-dried plant tissue in 80% ethanol (B145695) or methanol.[4][12]

-

Centrifuge the homogenate and collect the supernatant.

-

Repeat the extraction process on the pellet for exhaustive extraction.

-

Pool the supernatants and evaporate the solvent under vacuum.

-

Re-dissolve the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC/UPLC).

Quantification of this compound

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of phenolic compounds.[13]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using two solvents is common.

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid).

-

Solvent B: Acetonitrile or methanol with a small percentage of acid.

-

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detector at a wavelength of approximately 320-330 nm.

-

Quantification: Based on a calibration curve generated using a pure this compound standard.

b) Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.[4][12][14]

-

Column: A sub-2 µm particle size C18 column (e.g., Waters UPLC HSS T3, 150 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: Similar to HPLC, using a gradient of acidified water and acetonitrile/methanol.

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

-

Quantification: Using an external calibration curve or a stable isotope-labeled internal standard.

Functional Analysis of this compound in Plant Stress Response

The following workflow outlines a general approach to investigate the functional role of this compound in plant stress tolerance.

Conclusion

This compound is a significant phenolic compound that plays a multifaceted role in the plant's defense against a variety of environmental stresses. Its primary functions include potent antioxidant activity through direct ROS scavenging and upregulation of antioxidant enzymes, as well as contributing to the structural reinforcement of cell walls via lignification. While its specific signaling roles are an active area of research, it is evident that this compound is a key player in the complex network of plant stress responses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the physiological importance of this compound. For professionals in drug development, a deeper understanding of this natural protective agent may open avenues for the discovery of novel therapeutic compounds with antioxidant and anti-inflammatory properties. Further exploration into the specific molecular targets and signaling cascades modulated by this compound will undoubtedly unveil more of its potential in both plant science and human health.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Caffeic acid-related gene expression and antioxidant activity enhance drought tolerance in three bean cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researcherslinks.com [researcherslinks.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the association between gene expression levels and phenolic compound content in the leaves of Sonchus arvensis plants under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Caffeic Acid in Tobacco Root Exudate Defends Tobacco Plants From Infection by Ralstonia solanacearum [frontiersin.org]

- 12. [Determination of this compound, p-coutaric acid and fertaric acid in grape juice, peel and seeds by ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

A Technical Guide to the Discovery and Isolation of Caftaric Acid from Echinacea purpurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea purpurea (L.) Moench, commonly known as the purple coneflower, is a perennial herbaceous plant belonging to the Asteraceae family.[1] Native to North America, it has a long history of medicinal use, particularly for its immunomodulatory properties.[1] The plant's therapeutic effects are attributed to a complex mixture of bioactive compounds, including alkamides, polysaccharides, and phenolic compounds. Among the most significant phenolics are the caffeic acid derivatives, with caftaric acid and cichoric acid being the most prominent. This compound, a tartaric acid ester of caffeic acid, is recognized for its antioxidant, anti-inflammatory, and immunomodulatory activities, making it a molecule of significant interest for pharmaceutical research and development. This guide provides a comprehensive overview of the discovery and methodologies for the isolation and purification of this compound from Echinacea purpurea.

Quantitative Data Summary

The concentration of this compound in Echinacea purpurea can vary depending on the plant part, age, harvesting time, and extraction method. The following tables summarize quantitative data reported in the literature.

Table 1: this compound Content in Different Parts of Echinacea purpurea

| Plant Part | Concentration (% dry weight) | Reference |

| Aerial Parts (vegetative & flowering) | 0.9% | [2] |

| Roots (vegetative & seeding) | 0.5% | [2] |

| Roots (summer harvest) | 0.40% | [3] |

| Roots (autumn harvest) | 0.35% | [3] |

| Tops (summer harvest) | 0.82% | [3] |

| Tops (autumn harvest) | 0.18% | [3] |

Table 2: Extraction Yields of this compound under Various Conditions

| Extraction Solvent/Method | Plant Part | This compound Yield | Reference |

| Water | Leaves | 2673.31 mg/100 g DW | [4] |

| 5% Acetic Acid | Flowers, Leaves, Roots | High Yield | [5] |

| Glycerol | Flowers, Leaves, Roots | High Yield | [5] |

| Ultrasound-Assisted (Glycerol) | Aerial Parts | 13.07 - 31.55 µg/mL | [6] |

| 60% Ethanol (B145695) at 60°C for 2h | Adventitious Roots | Optimized Yield | [7] |

Table 3: Spectroscopic Data for this compound Identification

| Spectroscopic Method | Key Data Points | Reference |

| UV-Vis Spectroscopy | λmax ≈ 320-325 nm | [8][9] |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 311 | [10] |

| ¹H-NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.44 (1H, d, J=16.0 Hz, H-7'), 7.03 (1H, s, H-2'), 6.95 (1H, d, J=8.0 Hz, H-6'), 6.76 (1H, d, J=8.0 Hz, H-5'), 6.25 (1H, d, J=16.0 Hz, H-8'), 5.34 (1H, s, H-2), 4.71 (1H, s, H-3) | [11] |

| ¹³C-NMR (DMSO-d₆, 100 MHz) | δ (ppm): 171.6 (C-4), 168.9 (C-1), 166.2 (C-9'), 149.1 (C-4'), 146.9 (C-7'), 146.0 (C-3'), 125.9 (C-1'), 121.9 (C-6'), 116.2 (C-5'), 115.4 (C-2'), 113.4 (C-8'), 73.7 (C-2), 70.63 (C-3) | [11] |

Experimental Protocols

Extraction of this compound from Echinacea purpurea

This protocol is a synthesized methodology based on common laboratory practices for the efficient extraction of caffeic acid derivatives.

Materials:

-

Dried and powdered Echinacea purpurea plant material (roots or aerial parts)

-

70% (v/v) Ethanol in deionized water

-

Ultrasonic bath

-

Volumetric flasks

-

Filtration apparatus with 0.45 µm PTFE filters

Procedure:

-

Weigh approximately 0.50 g of the powdered plant material and place it in a 100 mL volumetric flask.[1]

-

Add 80 mL of 70% (v/v) ethanol to the flask.[1]

-

Sonicate the mixture for 15 minutes in an ultrasonic bath.[1]

-

Allow the mixture to cool to room temperature and then dilute to the 100 mL mark with 70% ethanol.[1]

-

Filter the extract through a 0.45 µm PTFE filter to remove particulate matter. The resulting filtrate is the crude extract containing this compound.

Purification of this compound by Macroporous Resin Column Chromatography

This protocol provides a general framework for the purification of this compound from the crude extract. Specific parameters may require optimization based on the resin used and the composition of the extract.

Materials:

-

Crude Echinacea purpurea extract

-

Macroporous adsorption resin (e.g., HPD100)

-

Chromatography column

-

Deionized water

-

Ethanol (various concentrations, e.g., 10-30%)

-

pH meter

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Resin Preparation: Pre-soak the macroporous resin in 95% ethanol until fully swollen. Wash thoroughly with deionized water until no ethanol odor remains. Pack the resin into a chromatography column using a wet packing method.

-

Sample Preparation: Take the crude extract and adjust the pH to 2-5.[12]

-

Adsorption: Load the pH-adjusted sample solution onto the prepared column at a flow rate of 2-3 bed volumes (BV)/hour.[12] Allow the sample to adsorb for 3-5 hours to reach equilibrium.[12]

-

Washing: Wash the column with 0.5-2 BV of deionized water to remove unbound impurities.[12]

-

Elution: Elute the bound compounds using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., 10% to 30% ethanol) at a flow rate of 1-3 BV/hour.[12]

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis and Pooling: Analyze the collected fractions for the presence and purity of this compound using HPLC. Pool the fractions containing pure this compound.

-

Concentration: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain purified this compound. The purity of the final product can be significantly increased using this method.[12]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This is a standard HPLC method for the quantification of this compound in Echinacea purpurea extracts.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and methanol (B129727) (Solvent B).

-

Gradient: A 20-minute linear gradient can be employed, starting with a higher proportion of Solvent A and increasing the proportion of Solvent B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 330 nm for caffeic acid derivatives.[7]

-

Injection Volume: 10-20 µL.

-

Standard: A certified reference standard of this compound for calibration and quantification.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered crude extract or purified fractions.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways Modulated by this compound

The anti-inflammatory and immunomodulatory effects of this compound and its parent compound, caffeic acid, are largely attributed to their ability to modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways.

Caption: this compound inhibits inflammatory responses via NF-κB and MAPK pathways.

References

- 1. Phytochemical Characterization of Purple Coneflower Roots (Echinacea purpurea (L.) Moench.) and Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeic Acid Phenethyl Ester (CAPE) Protects PC12 Cells Against Cisplatin-Induced Neurotoxicity by Activating the AMPK/SIRT1, MAPK/Erk, and PI3k/Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeic acid-grafted chitooligosaccharides downregulate MAPK and NF-kB in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunomodulatory and cellular anti-oxidant activities of caffeic, ferulic, and p-coumaric phenolic acids: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates Oxidative Stress, Inflammation, and Bladder Overactivity in Rats Having Interstitial Cystitis: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 12. Highly selective separation and purification of chicoric acid from Echinacea purpurea by quality control methods in macroporous adsorption resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of Grape Pomace: A Technical Guide to Caftaric Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grape pomace, the primary byproduct of winemaking, represents a rich and often underutilized source of bioactive phenolic compounds. Among these, caftaric acid and its derivatives stand out for their significant antioxidant and anti-inflammatory properties, making them promising candidates for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of this compound and its related compounds found in grape pomace, focusing on their quantification, extraction methodologies, and mechanisms of action.

Quantitative Analysis of this compound and its Derivatives in Grape Pomace

This compound (caffeoyl tartaric acid) is a major hydroxycinnamic acid found in grapes and consequently in grape pomace.[1] Its concentration, along with its derivatives such as coutaric acid (p-coumaroyl tartaric acid), can vary significantly depending on the grape variety, viticultural practices, and winemaking techniques. The following tables summarize the quantitative data reported in the literature for this compound and related compounds in various grape pomace and juice samples.

Table 1: Concentration of this compound and Coutaric Acid in Grape Juice and Pomace from Various Cultivars

| Grape Cultivar | Sample Type | This compound Concentration | Coutaric Acid Concentration | Reference |

| Riesling | Unripe Grape Juice | 286 mg/L | 38 mg/L | [2] |

| Pinot Noir | Unripe Grape Juice | 412.10 ± 12.28 mg/L | - | [2] |

| Glera | Unripe Grape Juice | 298.86 ± 7.55 mg/L | - | [2] |

| Grenache | Protected Juice | ~200 mg/L | - | [3] |

| Carignane | Protected Juice | ~50 mg/L | - | [3] |

| Chardonnay | Pomace | Present | Present | [4] |

| Merlot | Wine | Increased concentration post-fermentation | - | |

| Cabernet Sauvignon | Fermented Pomace | - | Present | [5] |

Table 2: Phenolic Acid Content in Grape Pomace from Different Varieties

| Grape Variety | Gallic Acid (mg/100g DW) | Caffeic Acid (mg/100g DW) | Syringic Acid (mg/100g DW) | p-Coumaric Acid (mg/100g DW) | Reference |

| White Grape Pomace | 6.44 - 14.02 | - | 18.31 - 19.80 | - | [1] |

| Red Grape Pomace (general) | 6.44 - 14.02 | - | 22.00 - 94.30 | - | [1] |

| Merlot (Red) | - | - | up to 94.30 | - | [1] |

| Cabernet Sauvignon (Red) | 2.52 - 36.04 | - | 46.9 - 173.1 | - | [1] |

| Malbec (Red) | 2.52 - 36.04 | - | 46.9 - 173.1 | - | [1] |

DW: Dry Weight

Experimental Protocols

Extraction of this compound and its Derivatives

The efficient extraction of phenolic compounds from grape pomace is a critical first step. Ultrasound-assisted extraction (UAE) has emerged as a green and efficient technique.[6][7]

Ultrasound-Assisted Extraction (UAE) Protocol:

-

Sample Preparation: Dry the grape pomace at 40-50°C and grind it into a fine powder (particle size < 0.5 mm).

-

Solvent Selection: A mixture of ethanol (B145695) and water (e.g., 50-70% ethanol) is commonly used.[6] Acidification with a small amount of citric acid can improve pectin (B1162225) extraction.[7]

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: A ratio of 1:10 to 1:20 (g/mL) is typically effective.

-

Temperature: Set the ultrasonic bath temperature to 40-60°C.

-

Ultrasonic Frequency and Power: A frequency of 40 kHz and a power of 100-150 W are commonly applied.[6][8]

-

Extraction Time: Sonicate the mixture for 30-60 minutes.[8]

-

-

Post-Extraction:

-

Centrifuge the mixture at high speed (e.g., 6000 x g) for 10-15 minutes to separate the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

The resulting extract can be directly analyzed or further concentrated under vacuum for storage.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography with a diode-array detector (RP-HPLC-DAD) is the standard method for the quantification of this compound and its derivatives.[9][10]

HPLC-DAD Protocol for Quantification:

-

Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a DAD detector.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is suitable for separation.[10]

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: Water with 0.5% formic acid or 0.85% phosphoric acid.[2][11]

-

Solvent B: Acetonitrile or methanol (B129727) with 2.0% formic acid.[2]

-

-

Gradient Program: A typical gradient might be: 0-10 min, 7-10% B; 10-30 min, 10-12% B; 30-45 min, 12-35% B; 45-55 min, 35-100% B, followed by a re-equilibration step.[11]

-

Flow Rate: A flow rate of 0.5-0.8 mL/min is commonly used.[2][11]

-

Column Temperature: Maintain the column temperature at 30-40°C.[2]

-

Detection: Monitor the chromatogram at 320-330 nm for this compound and its derivatives.[2]

-

Quantification: Prepare a calibration curve using a pure standard of trans-caftaric acid. Concentrations in the samples are determined by comparing their peak areas to the calibration curve.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory effects.

Anti-inflammatory Signaling Pathways

Caffeic acid, a key component of this compound, has been shown to modulate inflammatory responses by targeting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Interleukin-1 Receptor-Associated Kinase (IRAK) pathways.

NF-κB Signaling Pathway Inhibition by Caffeic Acid:

Caption: Inhibition of the NF-κB signaling pathway by caffeic acid.

IRAK1/4-Targeted Anti-inflammatory Action of Caffeic Acid:

Caption: Caffeic acid directly inhibits IRAK1 and IRAK4 in the TLR4 signaling cascade.

Antioxidant Mechanisms

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and to activate endogenous antioxidant pathways, such as the Nrf2 signaling pathway.

Direct Free Radical Scavenging by this compound:

Caption: this compound donates a hydrogen atom to neutralize free radicals.

Nrf2-Mediated Antioxidant Response Activated by Caffeic Acid:

Caption: Activation of the Nrf2 antioxidant pathway by caffeic acid.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the extraction, analysis, and biological evaluation of this compound and its derivatives from grape pomace.

Caption: General workflow for studying this compound from grape pomace.

Conclusion

Grape pomace is a valuable source of this compound and its derivatives, compounds with demonstrated health-promoting benefits. This guide has provided a comprehensive overview of the current knowledge on their quantification, extraction, and biological activities. The detailed protocols and pathway diagrams serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, aiming to facilitate further investigation and valorization of this abundant agro-industrial byproduct. The continued exploration of these compounds holds significant promise for the development of novel therapeutic and preventative agents.

References

- 1. Valorization of Grape Pomace: A Review of Phenolic Composition, Bioactivity, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.openagrar.de [ojs.openagrar.de]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Cabernet Sauvignon Ripeness, Healthy State and Maceration Time on Wine and Fermented Pomace Phenolic Profile [mdpi.com]

- 6. Enhanced Extraction of Bioactive Compounds from Red Grape Pomace: Optimizing Ultrasound-Assisted Extraction with Ethanol and NaDES as Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

Spectroscopic Profile of Trans-Caftaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-caftaric acid, an ester of caffeic acid and tartaric acid, is a prominent phenolic compound found in a variety of plants, most notably in grapes and products derived from them, such as wine.[1] Its significant antioxidant properties and potential health benefits have made it a subject of interest in phytochemical research and drug development. A thorough understanding of its spectroscopic properties is fundamental for its identification, quantification, and characterization in various matrices. This technical guide provides a comprehensive overview of the spectroscopic characteristics of trans-caftaric acid, including Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial detection and quantification of trans-caftaric acid, owing to its distinct chromophore, the caffeoyl moiety.

Table 1: UV-Vis Spectroscopic Data for Trans-Caftaric Acid

| Wavelength (λmax) | Solvent System | Reference |

| ~325 - 333 nm | 0.1 N Formic Acid in 20% Methanol (B129727) | [2] |

| 220, 248, 333 nm | Water | [3] |

| ~254 nm | Not specified | [4] |

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for the UV-Vis analysis of hydroxycinnamic acids like trans-caftaric acid involves the following steps:

-

Sample Preparation: A solution of the sample containing trans-caftaric acid is prepared in a suitable solvent, such as methanol, ethanol, or water. The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). For complex matrices, a prior extraction and purification step, for example, using solid-phase extraction (SPE), may be necessary.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200 to 400 nm. The solvent used for sample preparation is used as a blank. The wavelengths of maximum absorbance (λmax) are then determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for Trans-Caftaric Acid (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-7' | ~7.50 | d | ~15.9 | Trans-olefinic proton of the caffeoyl moiety. |

| H-2' | ~7.05 | d | ~2.0 | Aromatic proton of the caffeoyl moiety. |

| H-6' | ~6.95 | dd | ~8.2, 2.0 | Aromatic proton of the caffeoyl moiety. |

| H-5' | ~6.75 | d | ~8.2 | Aromatic proton of the caffeoyl moiety. |

| H-8' | ~6.25 | d | ~15.9 | Trans-olefinic proton of the caffeoyl moiety. |

| H-2 | ~5.35 | d | ~3.0 | Methine proton of the tartaric acid moiety. |

| H-3 | ~4.70 | d | ~3.0 | Methine proton of the tartaric acid moiety. |

| OH (phenolic) | ~9.0 - 10.0 | br s | - | Exchangeable protons. |

| COOH | ~12.0 - 13.0 | br s | - | Exchangeable protons. |

Table 3: Predicted ¹³C NMR Chemical Shifts for Trans-Caftaric Acid (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-9' | ~166.0 | Carbonyl carbon of the caffeoyl moiety. |

| C-1, C-4 | ~171.0 - 173.0 | Carboxyl carbons of the tartaric acid moiety. |

| C-4' | ~148.5 | Aromatic carbon of the caffeoyl moiety. |

| C-3' | ~145.5 | Aromatic carbon of the caffeoyl moiety. |

| C-7' | ~145.0 | Olefinic carbon of the caffeoyl moiety. |

| C-1' | ~125.5 | Aromatic carbon of the caffeoyl moiety. |

| C-6' | ~121.5 | Aromatic carbon of the caffeoyl moiety. |

| C-2' | ~115.8 | Aromatic carbon of the caffeoyl moiety. |

| C-5' | ~115.0 | Aromatic carbon of the caffeoyl moiety. |

| C-8' | ~114.5 | Olefinic carbon of the caffeoyl moiety. |

| C-2 | ~73.5 | Methine carbon of the tartaric acid moiety. |

| C-3 | ~71.0 | Methine carbon of the tartaric acid moiety. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified trans-caftaric acid sample are dissolved in a deuterated solvent, typically DMSO-d₆, as it is a good solvent for phenolic compounds. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. For unambiguous assignment of the signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of trans-caftaric acid, as well as for structural elucidation through fragmentation analysis.

Table 4: Mass Spectrometric Data for Trans-Caftaric Acid

| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |

| Negative ESI | 311 | 179 (caffeic acid - H)⁻, 149 (tartaric acid - H)⁻, 135 | [4][5] |

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent compatible with the mobile phase, typically a mixture of water, acetonitrile (B52724), or methanol, often with a small amount of formic acid to aid ionization.

-

Chromatographic Separation (LC): The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, commonly equipped with a C18 reversed-phase column. A gradient elution is typically employed using a mobile phase consisting of water with formic acid (A) and acetonitrile or methanol with formic acid (B).

-

Mass Spectrometric Detection (MS): The eluent from the HPLC is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source. Mass spectra are acquired in negative ion mode to observe the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used to generate fragment ions for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the trans-caftaric acid molecule.

Table 5: Key FT-IR Absorption Bands for Trans-Caftaric Acid (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 | O-H stretching | Phenolic and carboxylic acid hydroxyls |

| ~3030 | C-H stretching | Aromatic C-H |

| ~1730 | C=O stretching | Ester carbonyl |

| ~1690 | C=O stretching | Carboxylic acid carbonyl |

| ~1630 | C=C stretching | Alkene |

| ~1600, 1520, 1450 | C=C stretching | Aromatic ring |

| ~1270, 1160 | C-O stretching | Ester, carboxylic acid, phenol |

| ~980 | C-H bending | Trans-alkene out-of-plane bend |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid or liquid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared spectrophotometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired over the mid-infrared range (typically 4000 - 400 cm⁻¹).

Mandatory Visualization

Enzymatic Oxidation of Trans-Caftaric Acid

The enzymatic browning of trans-caftaric acid is a critical reaction in food science, particularly in winemaking. This process is initiated by the enzyme polyphenol oxidase (PPO), which oxidizes the catechol group of the caffeic acid moiety to an o-quinone. This highly reactive intermediate can then undergo further reactions, including a nucleophilic attack by glutathione (B108866) (GSH), a tripeptide present in grape must, to form the grape reaction product (GRP), 2-S-glutathionylcaftaric acid.[6] This reaction prevents the polymerization of quinones into brown pigments.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

The intricate Dance of Molecules: A Technical Guide to Caftaric Acid Metabolism in Plant Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Caftaric acid, a prominent hydroxycinnamic acid ester, is a key secondary metabolite in many medicinal plants, notably Echinacea purpurea and grapes (Vitis vinifera). Its potent antioxidant, anti-inflammatory, and antiviral properties have positioned it as a compound of significant interest for the pharmaceutical and nutraceutical industries. Plant cell culture technology offers a controlled and sustainable platform for the production of this compound, overcoming the limitations of traditional agricultural practices. This technical guide provides an in-depth exploration of this compound metabolism in plant cell cultures, detailing its biosynthesis, regulation, and strategies for enhanced production. The guide also includes comprehensive experimental protocols and quantitative data to aid researchers in this field.

The Biosynthetic Pathway of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway originates from the aromatic amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of caffeoyl-CoA, which is then esterified with tartaric acid to yield this compound.

The biosynthesis of this compound involves a two-step process. In the cytosol, two BAHD acyltransferases, EpHTT and EpHQT, catalyze the production of this compound and chlorogenic acid intermediates, respectively. Both compounds are then transported to the vacuole to form chicoric acid, catalyzed by EpCAS.[1]

Key Enzymes in the this compound Biosynthetic Pathway:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the first committed step of the phenylpropanoid pathway.[2]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[3]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[3]

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety of p-coumaroyl shikimate or p-coumaroyl quinate to produce the corresponding caffeoyl esters.[4]

-

Hydroxycinnamoyl-CoA:shikimate/quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid or quinic acid.[4]

-

Caffeoyl Shikimate Esterase (CSE): Cleaves the caffeoyl moiety from caffeoyl shikimate, releasing caffeic acid.[4]

-

Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HTT): The specific enzyme responsible for the final step of this compound synthesis, catalyzing the esterification of caffeoyl-CoA with tartaric acid. In Echinacea purpurea, this enzyme is designated as EpHTT.[5]

The biosynthetic pathway of this compound is intricately linked with the synthesis of other caffeic acid derivatives, such as chlorogenic acid and chicoric acid, often competing for the same precursors.[5][6]

Quantitative Data on this compound Production in Plant Cell Cultures

The production of this compound in plant cell cultures is influenced by various factors, including the plant species, type of culture, medium composition, and culture conditions. The following tables summarize quantitative data from different studies.

Table 1: this compound Production in Echinacea purpurea Cell and Organ Cultures

| Culture Type | Culture Conditions | This compound Yield (mg/g DW) | Reference |

| Adventitious Roots | 0.5 MS medium, 5 L bioreactor | 5.76 | [7] |

| Adventitious Roots | 20°C, 3/21 h light/dark photoperiod | 6.5 | [8] |

| Callus (from petiole) | MS + 1.0 mg/L NAA + 0.5 mg/L TDZ, 10 weeks | 4.11 | [8] |

| Cell Suspension | Dark conditions | 70.52 µg/g (initial) to 196.32 µg/g (day 12) | [4] |

| Adventitious Roots | 1 L growth medium, 20°C | 4.9 | [9] |

Table 2: this compound Content in Grapes and Grape-Derived Products

| Source | This compound Concentration | Reference |

| Concord Grape Juice | 444 µmol/L (total phenolics) | [10] |

| Verjuice (various grape varieties) | Varies by variety and maturation stage | [9] |

| Falanghina Grape Leaves | Main phenolic constituent | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism in plant cell cultures.

Establishment of Plant Cell Suspension Cultures

This protocol describes the initiation and maintenance of a cell suspension culture from callus tissue, a fundamental step for producing secondary metabolites in vitro.[11]

Materials:

-

Healthy, friable callus tissue

-

Liquid Murashige and Skoog (MS) medium with vitamins

-

Sucrose

-

Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), Kinetin)

-

Erlenmeyer flasks (250 mL)

-

Sterile water

-

Laminar flow hood

-

Orbital shaker

Procedure:

-

Callus Induction: Initiate callus formation from surface-sterilized plant explants (e.g., leaves, stems) on solid MS medium supplemented with appropriate plant growth regulators (e.g., 1.0 mg/L 2,4-D and 0.5 mg/L Kinetin).[11]

-

Suspension Culture Initiation: Aseptically transfer approximately 3-5 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium.[11]

-

Incubation: Place the flasks on an orbital shaker at 100-120 rpm in the dark at 25 ± 2°C.[5][12]

-

Subculture: Subculture the cells every 14 days by transferring 10 mL of the cell suspension into 40 mL of fresh liquid medium to maintain cell viability and growth.[11]

Elicitation of this compound Production

Elicitation is a widely used strategy to enhance the production of secondary metabolites in plant cell cultures by inducing defense responses.[2][13]

Materials:

-

Established plant cell suspension culture (late-logarithmic growth phase)

-

Elicitor stock solution (e.g., Methyl Jasmonate, Salicylic Acid, Yeast Extract)

-

Sterile syringe filters (0.22 µm)

-

Sterile flasks

Procedure:

-

Elicitor Preparation: Prepare a stock solution of the chosen elicitor and sterilize it by filtration through a 0.22 µm syringe filter.[11]

-

Elicitor Application: Aseptically add the sterile elicitor stock solution to the cell suspension culture to achieve the desired final concentration (e.g., 50 µM, 100 µM).[11] A control culture should be treated with the same volume of sterile solvent used to dissolve the elicitor.

-

Incubation: Return the flasks to the orbital shaker under the same culture conditions.

-

Harvesting: Harvest the cells and the culture medium at different time points after elicitation (e.g., 24, 48, 72 hours) for analysis.

Extraction of this compound